Propan-2-yl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
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Overview
Description
Propan-2-yl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with a naphthyridine core, which is often associated with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions.
Esterification: The final step involves esterification to introduce the propan-2-yl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the amino and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Propan-2-yl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in cell biology and pharmacology.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate: Lacks the propan-2-yl ester group.
Propan-2-yl 4-[(3-chloro-4-methoxyphenyl)amino]-1,8-naphthyridine-3-carboxylate: Lacks the methyl group at the 7-position.
Uniqueness
The presence of both the propan-2-yl ester group and the methyl group at the 7-position in Propan-2-yl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate contributes to its unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
propan-2-yl 4-(3-chloro-4-methoxyanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-11(2)27-20(25)15-10-22-19-14(7-5-12(3)23-19)18(15)24-13-6-8-17(26-4)16(21)9-13/h5-11H,1-4H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFJLIONFOAVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)Cl)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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